4-(3-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound features a pyrrolo[3,4-d]pyrimidine-2,5-dione core, a bicyclic scaffold with fused pyrrole and pyrimidine rings. Key structural attributes include:
- 4-(3-Methylphenyl) substituent: A meta-methyl-substituted aromatic group that enhances lipophilicity and may influence π-π stacking interactions in biological targets.
- 2,5-Dione moieties: Two ketone groups at positions 2 and 5, contributing to hydrogen-bond acceptor properties and influencing solubility .
This structure is distinct from pyrrolo[2,3-d]pyrimidine derivatives (e.g., 2,4-diamines in –5) due to differences in ring fusion (3,4-d vs. 2,3-d) and functional groups (dione vs. diamine), which impact electronic properties and biological interactions.
Propriétés
IUPAC Name |
4-(3-methylphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2,4-5,8,13,16H,3,6-7,9-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGTUPAEMGGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
Based on its structural features, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it is challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Specific details about how these factors affect the action of this compound are currently unknown.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes structural analogs and their properties:
Key Structural and Functional Differences
Core Scaffold: The target compound’s pyrrolo[3,4-d]pyrimidine-2,5-dione core differs from pyrrolo[2,3-d]pyrimidine-2,4-diamines in ring fusion and functionalization.
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Compounds with chloro, fluoro, or trifluoromethyl groups (–5) exhibit higher melting points (188–212°C) due to stronger intermolecular interactions (e.g., halogen bonding). The target compound’s 3-methylphenyl (electron-donating) and oxolane groups may lower its melting point relative to these analogs.
- Oxolane vs. Aromatic Substituents : The oxolanylmethyl group introduces conformational flexibility and moderate polarity, contrasting with rigid aromatic substituents (e.g., naphthylmethyl in ). This may reduce binding affinity but improve pharmacokinetic properties .
Biological Implications: Kinase Inhibition: 2,4-Diamine derivatives (–5) show potent kinase inhibition (IC50: nM–μM range), attributed to hydrogen-bonding interactions between the diamine groups and kinase ATP-binding pockets. The target compound’s dione moieties may engage similar interactions but with reduced potency due to weaker basicity . Solubility vs.
Computational Insights
AutoDock Vina () simulations predict that the oxolane group’s flexibility allows adaptive binding to hydrophobic pockets, while the 3-methylphenyl group may stabilize aromatic stacking. However, the lack of a basic diamine group (as in –5) likely reduces affinity for kinase active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
